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Compound of Interest

Compound Name: Trimethylurea

Cat. No.: B1211377 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of

trimethylurea, catering to researchers, scientists, and professionals in drug development. The

document outlines the precise three-dimensional arrangement of atoms, intermolecular

interactions, and experimental procedures used for its determination, offering critical insights

for fields ranging from materials science to pharmacology.

Crystallographic and Structural Data
The crystal structure of trimethylurea (C₄H₁₀N₂O) has been determined through single-crystal

X-ray diffraction. The compound crystallizes in the orthorhombic space group Cmc2₁, with two

independent molecules in the asymmetric unit. A summary of the crystallographic data is

presented in Table 1.

Table 1: Crystallographic Data for Trimethylurea
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Parameter Value

Formula C₄H₁₀N₂O

Molar Mass 102.14 g/mol

Crystal System Orthorhombic

Space Group Cmc2₁

a (Å) 10.345(3)

b (Å) 15.399(5)

c (Å) 7.278(2)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 1159.2(6)

Z 8

Density (calculated) (Mg/m³) 1.170

Absorption coefficient (mm⁻¹) 0.08

F(000) 448

Data obtained from the Crystallography Open Database, entry 2018454, referencing Döring,

Taouss & Jones (2012).

The two independent molecules exhibit distinct positions within the crystal lattice. One molecule

is situated on a crystallographic mirror plane, while the other occupies a general position. This

arrangement gives rise to a nuanced hydrogen-bonding network that dictates the overall

packing of the molecules.

Molecular Geometry and Intermolecular Interactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecular structure of trimethylurea is characterized by a central urea core with three

methyl substituents. The precise bond lengths and angles within the two independent

molecules are detailed in Table 2.

Table 2: Selected Bond Lengths and Angles for Trimethylurea

Bond/Angle Molecule 1 (Å or °) Molecule 2 (Å or °)

O1-C1 1.258(3) 1.255(3)

N1-C1 1.348(3) 1.352(3)

N2-C1 1.362(4) 1.365(3)

N1-C2 1.458(4) 1.457(3)

N2-C3 1.460(4) 1.462(4)

N2-C4 1.460(4) 1.460(4)

O1-C1-N1 122.4(3) 122.3(2)

O1-C1-N2 121.7(3) 121.5(2)

N1-C1-N2 115.9(2) 116.2(2)

C1-N1-C2 123.0(2) 122.7(2)

C1-N2-C3 119.9(3) 119.6(2)

C1-N2-C4 119.9(3) 120.2(2)

C3-N2-C4 114.2(3) 114.0(2)

Data derived from the Crystallography Open Database, entry 2018454.

The crystal packing is dominated by classical N—H···O=C hydrogen bonds. These interactions

link the individual trimethylurea molecules into chains. Specifically, each molecule acts as

both a hydrogen bond donor, through its N-H group, and an acceptor, via the carbonyl oxygen

atom. This hydrogen bonding motif is crucial in stabilizing the crystal lattice. The geometric

details of these hydrogen bonds are provided in Table 3.
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Table 3: Hydrogen Bond Geometry for Trimethylurea

D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)

N1—H1···O1 0.88 2.06 2.934(3) 175

N1'—H1'···O1' 0.88 2.07 2.945(3) 176

D: donor atom, A: acceptor atom. Data derived from the Crystallography Open Database, entry

2018454.
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Hydrogen Bonding in Trimethylurea Crystal

Molecule A Molecule B

N1-H C1=O1N-H···O=C

C1=O1 N1-HN-H···O=C
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General Crystallization Workflow
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Generalized Mechanism of Action for Urea Derivatives
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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